![molecular formula C12H15ClN2O3 B2923070 [2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 626219-84-9](/img/structure/B2923070.png)
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Descripción general
Descripción
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as TBOA, and it is a potent inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain.
Mecanismo De Acción
TBOA acts as a competitive inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain. By inhibiting these transporters, TBOA can increase the levels of glutamate in the synapse, leading to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a range of biochemical and physiological effects, including the inhibition of glutamate transporters, increased levels of glutamate in the synapse, increased excitotoxicity, and neuronal damage. It has also been shown to have potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TBOA in lab experiments include its potent inhibitory effects on glutamate transporters, its ability to increase the levels of glutamate in the synapse, and its potential applications in the treatment of various neurological disorders. However, the limitations of using TBOA in lab experiments include its potential toxicity, its potential to cause neuronal damage, and its limited solubility in aqueous solutions.
List of
Direcciones Futuras
1. Investigating the potential therapeutic applications of TBOA in the treatment of various neurological disorders.
2. Developing new and more efficient synthesis methods for TBOA.
3. Studying the effects of TBOA on various neuronal cell types and brain regions.
4. Investigating the potential toxicity of TBOA and developing strategies to mitigate its toxic effects.
5. Developing new and more potent inhibitors of glutamate transporters based on the structure of TBOA.
6. Studying the effects of TBOA on synaptic plasticity and learning and memory.
7. Investigating the potential applications of TBOA in the field of material science.
Conclusion:
In conclusion, [2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been extensively studied for its potential applications in the treatment of various neurological disorders, and it has been shown to be a potent inhibitor of glutamate transporters. However, further research is needed to fully understand the biochemical and physiological effects of TBOA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of TBOA involves several steps, including the reaction of 6-chloropyridine-3-carboxylic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with tert-butylamine to form TBOA.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.
Propiedades
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-10(16)7-18-11(17)8-4-5-9(13)14-6-8/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBXDBFGQHLZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324252 | |
| Record name | [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
CAS RN |
626219-84-9 | |
| Record name | [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





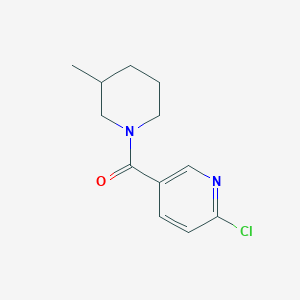
![3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B2922992.png)
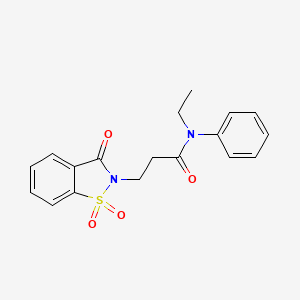
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2922998.png)
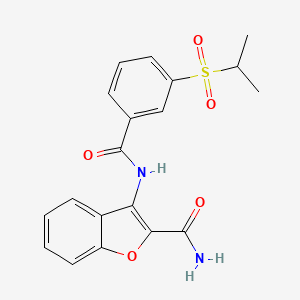
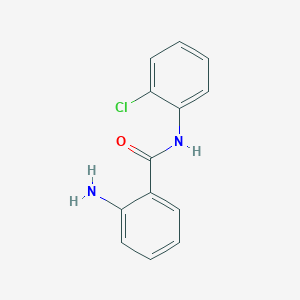
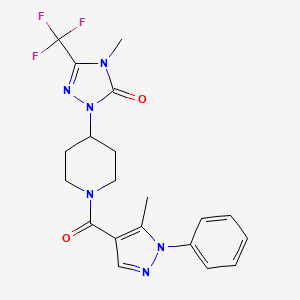
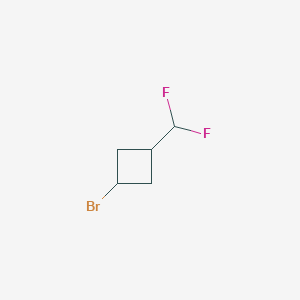
![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)

![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)